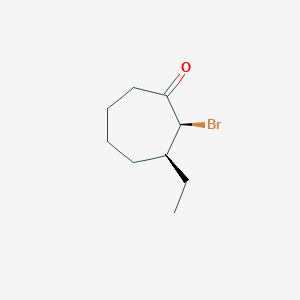
(2S,3S)-2-Bromo-3-ethylcycloheptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-Bromo-3-ethylcycloheptan-1-one is an organic compound that belongs to the class of brominated cycloheptanones. This compound is characterized by the presence of a bromine atom at the second position and an ethyl group at the third position on a seven-membered cycloheptanone ring. The stereochemistry of the compound is specified by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Bromo-3-ethylcycloheptan-1-one can be achieved through various synthetic routes. One common method involves the bromination of 3-ethylcycloheptan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction parameters, leading to a more sustainable and scalable production method .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-Bromo-3-ethylcycloheptan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of 2-hydroxy-3-ethylcycloheptan-1-one or 2-amino-3-ethylcycloheptan-1-one.
Reduction: Formation of 2-bromo-3-ethylcycloheptanol.
Oxidation: Formation of 2-bromo-3-ethylcycloheptanoic acid.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-Bromo-3-ethylcycloheptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (2S,3S)-2-Bromo-3-ethylcycloheptan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and biological activity. The compound may act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-2-Chloro-3-ethylcycloheptan-1-one: Similar structure but with a chlorine atom instead of bromine.
(2S,3S)-2-Bromo-3-methylcycloheptan-1-one: Similar structure but with a methyl group instead of an ethyl group.
(2R,3R)-2-Bromo-3-ethylcycloheptan-1-one: Enantiomer with different stereochemistry.
Uniqueness
(2S,3S)-2-Bromo-3-ethylcycloheptan-1-one is unique due to its specific stereochemistry and the presence of both a bromine atom and an ethyl group on the cycloheptanone ring.
Eigenschaften
CAS-Nummer |
921770-69-6 |
|---|---|
Molekularformel |
C9H15BrO |
Molekulargewicht |
219.12 g/mol |
IUPAC-Name |
(2S,3S)-2-bromo-3-ethylcycloheptan-1-one |
InChI |
InChI=1S/C9H15BrO/c1-2-7-5-3-4-6-8(11)9(7)10/h7,9H,2-6H2,1H3/t7-,9-/m0/s1 |
InChI-Schlüssel |
OTOHYKKFSMOIRH-CBAPKCEASA-N |
Isomerische SMILES |
CC[C@H]1CCCCC(=O)[C@H]1Br |
Kanonische SMILES |
CCC1CCCCC(=O)C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid](/img/structure/B15172126.png)

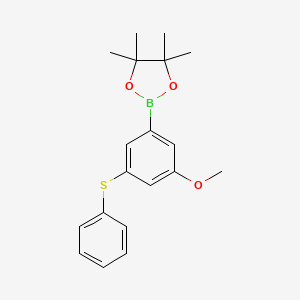
![tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate](/img/structure/B15172145.png)
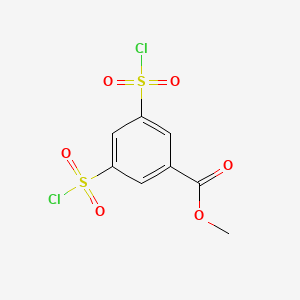
![(10S,11R,15S,16R)-N-(2,5-dimethoxyphenyl)-13-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15172149.png)
![1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol)](/img/structure/B15172151.png)
![1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester](/img/structure/B15172159.png)
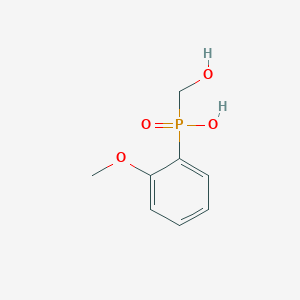
methanone](/img/structure/B15172163.png)
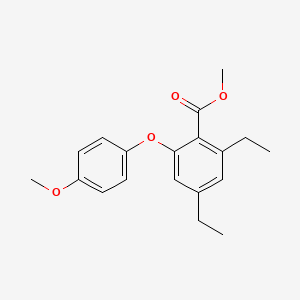
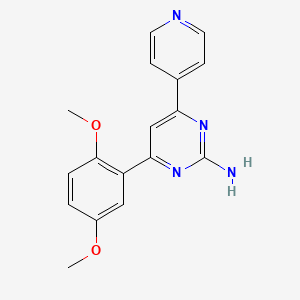
![(10S,11R,15S,16R)-16-benzoyl-5-chloro-8-methyl-13-naphthalen-2-yl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B15172186.png)

